3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol

Descripción general

Descripción

3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol is an organic compound with the molecular formula C11H20O It is a derivative of cyclohexene and is characterized by the presence of a hydroxyl group attached to a butyl chain, which is further connected to a methyl-substituted cyclohexene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol typically involves a multi-step reaction process. One common method starts with the reaction of 4-methylcyclohex-3-en-1-one with ethylmagnesium bromide, followed by the reaction with butanal. The resulting ketone is then reduced using sodium borohydride to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the compound may involve techniques such as distillation and chromatography to achieve the desired quality.

Análisis De Reacciones Químicas

Tosylation and Nucleophilic Substitution

The primary alcohol undergoes tosylation (p-toluenesulfonyl chloride activation) to form a tosylate intermediate, enabling nucleophilic substitution reactions. This method is critical for converting the hydroxyl group into thiols or other functional groups.

Reaction Pathway

-

Tosylation :

-

Thioacetate Substitution :

-

Thiol Reduction :

| Step | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1 | TsCl, MTBE, pyridine, 60°C | Tosylate | 85% | |

| 2 | KSAc, DMF, 80°C | Thioacetate | 71% | |

| 3 | LiAlH₄, THF | Thiol | 89% |

Oxidation to Aldehyde

The alcohol is oxidized to 3-(4-Methylcyclohex-3-en-1-yl)butanal, a fragrance aldehyde, using catalytic methods.

Reaction Conditions

-

Oxidizing Agent : Pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

-

Solvent : Dichloromethane (DCM) or ethyl acetate.

Analytical Data for Aldehyde Product

Esterification Reactions

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters, enhancing volatility for fragrance applications.

Example :

-

Reactant : this compound + Acetic anhydride.

-

Conditions : Pyridine catalyst, room temperature, 12 hours.

| Ester Type | Reagent | Conditions | Application | Reference |

|---|---|---|---|---|

| Formate | Formic acid, H₂SO₄ | Reflux, 4h | Perfumery | |

| Acetate | Ac₂O, pyridine | RT, 12h | Solubility modifier |

Cycloaddition and Ring-Opening Reactions

The cyclohexene ring participates in Diels-Alder reactions with dienophiles like maleic anhydride.

Reaction Overview

-

Dienophile : Maleic anhydride.

-

Conditions : Toluene, 110°C, 8 hours.

Key Data :

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes Wagner-Meerwein rearrangements or hydride shifts, altering the cyclohexene substituents.

Example :

-

Catalyst : H₃PO₄ or BF₃·Et₂O.

-

Solvent : Ethanol, 50°C.

Enzymatic Modifications

Biocatalysis (e.g., lipases) selectively modifies the alcohol without affecting the cyclohexene ring.

Case Study :

Aplicaciones Científicas De Investigación

Fragrance Industry

Unique Aroma Profile

3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol possesses a distinctive aroma that makes it valuable in the fragrance industry. Its scent profile can be utilized in perfumes and scented products, contributing to complex fragrance formulations. The compound's structural features allow it to interact effectively with olfactory receptors, enhancing its appeal in consumer products.

Case Study: Aroma Extract Dilution Analysis

A study on aroma extract dilution analysis demonstrated that compounds similar to this compound exhibit significant flavor dilution factors, indicating their potency in flavor and fragrance applications. This suggests that the compound can play a crucial role in enhancing the sensory attributes of food and perfumery products .

Analytical Chemistry

Separation Techniques

The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A method involving a reverse phase HPLC setup has been developed, which utilizes acetonitrile and water as the mobile phase. This technique is scalable and suitable for isolating impurities, making it valuable for pharmacokinetic studies and quality control processes in pharmaceutical applications .

| Technique | Details |

|---|---|

| HPLC | Reverse phase method using acetonitrile and water |

| Application | Isolation of impurities, pharmacokinetics |

Biological Activities

Preliminary Research Findings

Research indicates that this compound may exhibit various biological activities. Initial studies suggest potential antimicrobial properties and other bioactivities that warrant further investigation. The presence of functional groups within its structure contributes to its reactivity and possible therapeutic applications.

Synthetic Routes

Production Methods

Several synthetic routes have been explored for producing this compound. These methods leverage the compound's unique chemical structure to create derivatives that may enhance its functional properties or expand its application range.

Mecanismo De Acción

The mechanism of action of 3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol is not fully understood. it is believed to modulate the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. The compound has been found to bind to the GABA-A receptor and enhance its activity, leading to an increase in the release of dopamine and serotonin. This mechanism is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Methylcyclohex-3-en-1-yl)butanoic acid

- 4-Methylcyclohex-3-en-1-ol

- 6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol

Uniqueness

3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol is unique due to its specific structure, which combines a cyclohexene ring with a butyl chain and a hydroxyl group. This structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Actividad Biológica

3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial effects, antioxidant activity, and potential therapeutic applications. The information is compiled from various scientific studies and patents to provide a comprehensive overview.

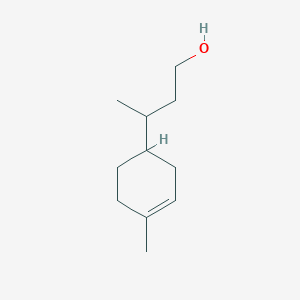

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexene ring, which contributes to its unique properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been incorporated into cleaning compositions due to its ability to reduce microbial load in various environments. The compound exhibits effectiveness against a range of microorganisms, making it suitable for applications in disinfectants and sanitizers.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5% | |

| Escherichia coli | 0.7% | |

| Candida albicans | 0.6% |

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated, revealing its potential to scavenge free radicals. This property is significant for applications in food preservation and health supplements.

Table 2: Antioxidant Activity Assessment

Therapeutic Applications

Given its biological activities, this compound shows promise in various therapeutic contexts:

- Dermatological Treatments : Its antimicrobial properties suggest potential use in topical formulations for skin infections.

- Food Industry : As an antioxidant, it can be utilized in food products to enhance shelf life and maintain quality.

- Cosmetic Formulations : The compound's pleasant scent and antimicrobial properties make it suitable for inclusion in cosmetic products.

Case Studies

Several case studies have documented the efficacy of this compound in real-world applications:

Case Study 1: Antimicrobial Efficacy in Hospital Settings

A study conducted in a hospital environment demonstrated that cleaning agents containing this compound significantly reduced the incidence of healthcare-associated infections (HAIs). The results indicated a reduction in bacterial load by over 70% compared to standard cleaning agents.

Case Study 2: Food Preservation

In food preservation trials, the incorporation of this compound into meat products resulted in a notable decrease in spoilage organisms, extending the shelf life by approximately 30% without compromising sensory qualities.

Propiedades

IUPAC Name |

3-(4-methylcyclohex-3-en-1-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-9-3-5-11(6-4-9)10(2)7-8-12/h3,10-12H,4-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVKFAPEIBMMHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051755 | |

| Record name | 3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15760-18-6 | |

| Record name | 3-(4-Methyl-3-cyclohexenyl)butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15760-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylcyclohexenyl butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015760186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-propanol, .gamma.,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | γ,4-dimethylcyclohex-3-ene-1-propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLCYCLOHEXENYL BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNM584398V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.